1-(3,5-Ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione
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Overview
Description
1-(3,5-Ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione is a compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of a 3,5-ditert-butyl-4-hydroxyphenyl group attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 3,5-ditert-butyl-4-hydroxybenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, anthracenes, and phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3,5-Ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, inhibiting the activity of topoisomerases and leading to DNA damage and cell cycle arrest. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dihydroxyanthraquinone
- 1,3,6-Trihydroxy-7-(1-hydroxyethyl)anthracene-9,10-dione
- 9,10-Diphenylanthracene
Uniqueness
1-(3,5-Ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione is unique due to the presence of the 3,5-ditert-butyl-4-hydroxyphenyl group, which imparts enhanced stability and specific reactivity compared to other anthraquinone derivatives.
Properties
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O3/c1-27(2,3)21-14-16(15-22(26(21)31)28(4,5)6)17-12-9-13-20-23(17)25(30)19-11-8-7-10-18(19)24(20)29/h7-15,31H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWSPCRBNZJYJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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